molecular formula C11H15BrOS B4964678 5-(2-Bromophenoxy)pentane-1-thiol

5-(2-Bromophenoxy)pentane-1-thiol

Cat. No.: B4964678
M. Wt: 275.21 g/mol
InChI Key: DXLOEXCCGYIABG-UHFFFAOYSA-N
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Description

5-(2-Bromophenoxy)pentane-1-thiol: is an organic compound that features a bromophenyl group attached to a pentane chain, which terminates in a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)pentane-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenoxy)pentane-1-thiol undergoes several types of chemical reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Addition: The thiol group can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and thiolates are used.

    Addition: Catalysts like palladium or platinum are often employed.

Major Products

Scientific Research Applications

5-(2-Bromophenoxy)pentane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)pentane-1-thiol involves its thiol group, which can form covalent bonds with various biological targets. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further expanding its range of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromophenoxy)pentane-1-thiol is unique due to the combination of its bromophenyl group, pentane chain, and thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(2-bromophenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrOS/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-14/h2-3,6-7,14H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOEXCCGYIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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